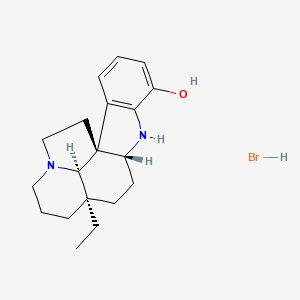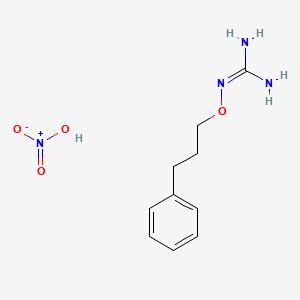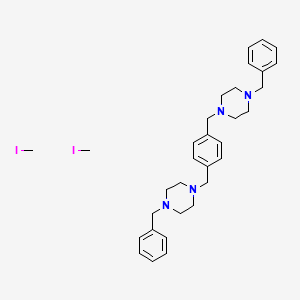
1,1'-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide is a chemical compound with the molecular formula C32H44N4.C2H6I2 and a molecular weight of 768.68 This compound is known for its unique structure, which includes a p-phenylenedimethylene core linked to two benzylpiperazine units, each further bonded to a methiodide group
Métodos De Preparación
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide typically involves the reaction of p-phenylenedimethylene with benzylpiperazine in the presence of methiodide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide can be compared with other similar compounds, such as:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
N-Benzylpiperazine: A simpler compound that shares the benzylpiperazine unit but lacks the p-phenylenedimethylene core and methiodide groups.
The uniqueness of 1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
751-82-6 |
|---|---|
Fórmula molecular |
C32H44I2N4 |
Peso molecular |
738.5 g/mol |
Nombre IUPAC |
1-benzyl-4-[[4-[(4-benzylpiperazin-1-yl)methyl]phenyl]methyl]piperazine;iodomethane |
InChI |
InChI=1S/C30H38N4.2CH3I/c1-3-7-27(8-4-1)23-31-15-19-33(20-16-31)25-29-11-13-30(14-12-29)26-34-21-17-32(18-22-34)24-28-9-5-2-6-10-28;2*1-2/h1-14H,15-26H2;2*1H3 |
Clave InChI |
IEYQWKVDGUHVPM-UHFFFAOYSA-N |
SMILES canónico |
CI.CI.C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)CN4CCN(CC4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)
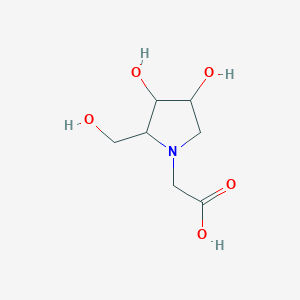
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
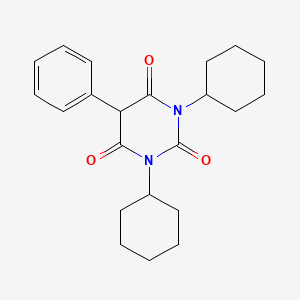
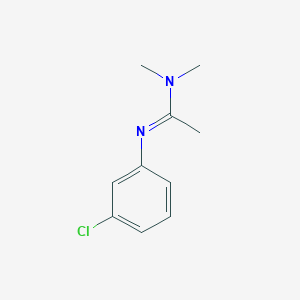
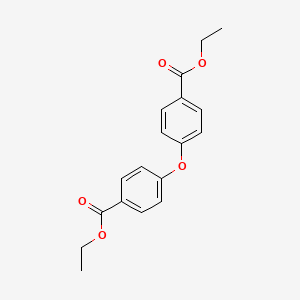
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
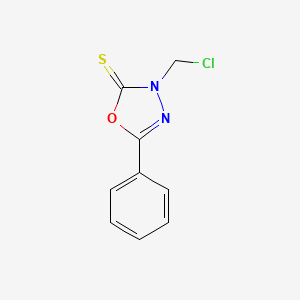
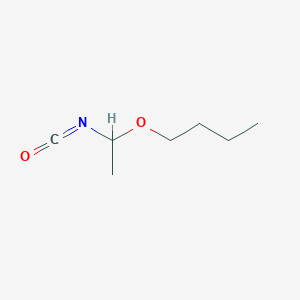
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
